5-溴-8-乙氧基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

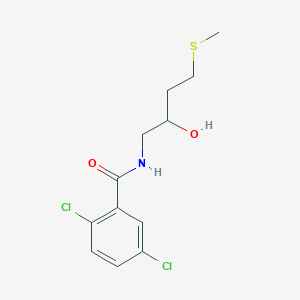

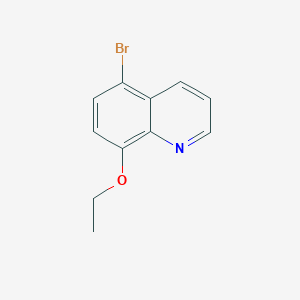

5-Bromo-8-ethoxyquinoline is a chemical compound with the molecular formula C11H10BrNO . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of 5-Bromo-8-ethoxyquinoline and similar compounds often involves bromination reactions . For instance, the synthesis of 5- or 8-bromoisoquinoline derivatives involves the use of bromoisoquinoline derivatives as key intermediates . The synthesis process can be carried out using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 5-Bromo-8-ethoxyquinoline consists of a benzene ring fused with a pyridine moiety, with a bromine atom and an ethoxy group attached at the 5th and 8th positions, respectively . The InChI code for this compound is 1S/C11H10BrNO/c1-2-14-10-6-5-9 (12)8-4-3-7-13-11 (8)10/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis

5-Bromo-8-ethoxyquinoline is a solid compound with a molecular weight of 252.11 .科学研究应用

合成与化学性质:

- 5-溴-8-乙氧基喹啉和类似化合物已使用各种方法合成和表征。例如,通过减少分离过程并提高产率而不影响纯度,改进了药物发现中的关键中间体 5-溴-2-甲基氨基-8-甲氧基喹唑啉的合成 (Nishimura & Saitoh, 2016)。

- 已经完成了 8-羟基喹啉衍生物(例如 5-乙氧甲基-8-羟基喹啉)的制备和表征。这些化合物由于其电荷分布和分子结构而表现出高反应性 (Bougharraf et al., 2016)。

生物学与药学研究:

- 已经探索了各种喹啉衍生物(包括溴喹啉)的抗癌特性。例如,6-溴-5-硝基喹啉等化合物对不同的癌细胞系表现出显着的抗增殖活性 (Kul Köprülü et al., 2018)。

- 已经合成了具有 8-羟基喹啉和 5-溴-8-羟基喹啉的铑 (III) 配合物,发现与配体相比,它们对肿瘤细胞系的细胞毒性更高。这些化合物可能通过破坏线粒体相关机制在癌细胞中诱导细胞凋亡 (Zhang et al., 2016)。

材料科学与缓蚀:

- 对 8-羟基喹啉衍生物(包括 5-((2-溴乙氧基)甲基)喹啉-8-醇等化合物)的研究表明它们作为低碳钢的酸腐蚀抑制剂的有效性。这些化合物表现出高抑制效率,并通过化学键吸附在金属表面 (Rbaa et al., 2020)。

光谱学与化学分析:

- 已经使用密度泛函理论计算对溴代羟基喹啉(例如 5,7-二溴-8-羟基喹啉)的振动光谱、几何形状和分子性质进行了研究。这些研究提供了对这些分子内分子稳定性、键强度和电荷转移的见解 (Lakshmi et al., 2011)。

安全和危害

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research may focus on developing new synthesis protocols, exploring new applications, and improving the understanding of the biological and pharmacological activities of these compounds .

作用机制

Target of Action

5-Bromo-8-ethoxyquinoline primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these targets, 5-Bromo-8-ethoxyquinoline disrupts bacterial DNA processes, leading to cell death .

Mode of Action

5-Bromo-8-ethoxyquinoline interacts with bacterial DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding prevents the enzymes from performing their essential functions of cutting and rejoining DNA strands. As a result, 5-Bromo-8-ethoxyquinoline induces DNA damage and inhibits bacterial replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by 5-Bromo-8-ethoxyquinoline affects several biochemical pathways, including DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, 5-Bromo-8-ethoxyquinoline can interfere with the bacterial cell cycle, further inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of 5-Bromo-8-ethoxyquinoline involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 5-Bromo-8-ethoxyquinoline is absorbed into the bloodstream and distributed to various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of 5-Bromo-8-ethoxyquinoline is influenced by factors such as dosage form and route of administration .

Result of Action

The molecular and cellular effects of 5-Bromo-8-ethoxyquinoline’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage. This results in the disruption of bacterial cell processes and ultimately cell death. The bactericidal activity of 5-Bromo-8-ethoxyquinoline makes it effective against a wide range of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 5-Bromo-8-ethoxyquinoline. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its effectiveness. Additionally, interactions with other drugs or compounds can affect the pharmacokinetics and pharmacodynamics of 5-Bromo-8-ethoxyquinoline .

: Source

生化分析

Biochemical Properties

The biochemical properties of 5-Bromo-8-ethoxyquinoline are not well-documented in the literature. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of 5-Bromo-8-ethoxyquinoline .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 5-Bromo-8-ethoxyquinoline in animal models .

属性

IUPAC Name |

5-bromo-8-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRLGKQWWBICOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)Br)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)

![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide](/img/structure/B2636947.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2636948.png)

![N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2636949.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2636957.png)

![5,6-dimethyl-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2636961.png)